molecular formula C14H16N2O2 B12577335 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole

4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole

Cat. No.: B12577335
M. Wt: 244.29 g/mol
InChI Key: OEOWPJNIJFGODZ-UHFFFAOYSA-N
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Description

4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole is a chemical compound with the molecular formula C14H16N2O2 and a molecular weight of 244.29 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole typically involves the reaction of 2-hydroxy-5-tert-butylbenzoyl chloride with pyrazole. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-Hydroxy-5-tert-butylbenzoyl chloride and pyrazole.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. A suitable solvent, such as dichloromethane or toluene, is used to dissolve the reactants.

    Catalysts and Reagents: A base, such as triethylamine or pyridine, is often added to neutralize the hydrogen chloride formed during the reaction.

    Temperature and Time: The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(2-oxo-5-tert-butylbenzoyl)pyrazole.

    Reduction: Formation of 4-(2-hydroxy-5-tert-butylbenzyl)pyrazole.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyrazole ring can interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Hydroxybenzoyl)pyrazole: Lacks the tert-butyl group, resulting in different chemical properties.

    4-(2-Hydroxy-5-methylbenzoyl)pyrazole: Contains a methyl group instead of a tert-butyl group, affecting its reactivity.

    4-(2-Hydroxy-5-ethylbenzoyl)pyrazole: Contains an ethyl group, leading to variations in its chemical behavior.

Uniqueness

4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity and stability. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and properties.

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

(5-tert-butyl-2-hydroxyphenyl)-(1H-pyrazol-4-yl)methanone

InChI

InChI=1S/C14H16N2O2/c1-14(2,3)10-4-5-12(17)11(6-10)13(18)9-7-15-16-8-9/h4-8,17H,1-3H3,(H,15,16)

InChI Key

OEOWPJNIJFGODZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)C(=O)C2=CNN=C2

Origin of Product

United States

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